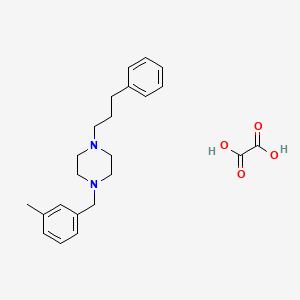
N-(3,4-dimethylphenyl)-1-(2-pyridinylcarbonyl)-3-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-1-(2-pyridinylcarbonyl)-3-piperidinamine, also known as DPA-714, is a ligand that binds to the translocator protein (TSPO). This protein is found in the outer mitochondrial membrane and is involved in the regulation of cellular metabolism, apoptosis, and inflammation. DPA-714 has been studied for its potential applications in various fields of scientific research, including neurology, oncology, and immunology.
Wirkmechanismus
N-(3,4-dimethylphenyl)-1-(2-pyridinylcarbonyl)-3-piperidinamine binds to the TSPO, which is involved in the regulation of cellular metabolism, apoptosis, and inflammation. The binding of this compound to TSPO leads to the activation of various signaling pathways, which can result in changes in cellular metabolism, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the regulation of cellular metabolism, apoptosis, and inflammation. This compound has also been shown to modulate the immune response and to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,4-dimethylphenyl)-1-(2-pyridinylcarbonyl)-3-piperidinamine in lab experiments is its specificity for TSPO, which allows for the selective targeting of this protein. However, one limitation is that this compound may have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research on N-(3,4-dimethylphenyl)-1-(2-pyridinylcarbonyl)-3-piperidinamine. One area of interest is the development of new TSPO ligands with improved selectivity and potency. Another area of interest is the use of this compound as a diagnostic tool for neuroinflammatory diseases. Additionally, this compound may have potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders.
Synthesemethoden
N-(3,4-dimethylphenyl)-1-(2-pyridinylcarbonyl)-3-piperidinamine can be synthesized via a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a pyridine ring, followed by the addition of a piperidine ring and a dimethylphenyl group. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-1-(2-pyridinylcarbonyl)-3-piperidinamine has been extensively studied for its potential applications in various fields of scientific research. In neurology, this compound has been used as a marker for neuroinflammation in diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. In oncology, this compound has been studied for its potential use in cancer diagnosis and treatment. In immunology, this compound has been used to study the role of TSPO in immune system regulation and inflammation.
Eigenschaften
IUPAC Name |
[3-(3,4-dimethylanilino)piperidin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-14-8-9-16(12-15(14)2)21-17-6-5-11-22(13-17)19(23)18-7-3-4-10-20-18/h3-4,7-10,12,17,21H,5-6,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARKGHPLNMDBCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-(3-chlorophenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5023366.png)

![3-allyl-5-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5023371.png)
![N-[2-(2-cyclooctylidenehydrazino)-1-methyl-2-oxoethyl]-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5023376.png)

![4-[(4-amino-6,6-dimethyl-1,6-dihydro-1,3,5-triazin-2-yl)amino]benzoic acid](/img/structure/B5023415.png)
![N-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide](/img/structure/B5023420.png)


![N-(4-acetylphenyl)-N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B5023439.png)



